molecular formula C14H14ClN B1385474 4-CHLORO-N-(3-METHYLBENZYL)ANILINE CAS No. 356530-45-5

4-CHLORO-N-(3-METHYLBENZYL)ANILINE

Cat. No.: B1385474
CAS No.: 356530-45-5
M. Wt: 231.72 g/mol
InChI Key: OVKUNKLMLXLBBJ-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Aniline (B41778) Scaffolds in Organic Chemistry

Aniline and its substituted variants are fundamental building blocks in organic synthesis. researchgate.net Their utility stems from the reactive amino group attached to an aromatic ring, which facilitates a multitude of chemical transformations. In medicinal chemistry, the aniline scaffold is prevalent, with a 2018 analysis revealing that 48 of the top 200 selling pharmaceuticals contained this structural motif. acs.org

The strategic modification of the aniline ring, creating "substituted aniline scaffolds," allows chemists to modulate the pharmacological properties of a molecule. cresset-group.com This can enhance factors like bioavailability or receptor selectivity. cresset-group.com However, the aniline core itself can present challenges, such as metabolic instability, which can limit a drug candidate's effectiveness. cresset-group.comnih.gov This has spurred significant research into creating aniline derivatives and isosteres (molecules with similar shapes and electronic properties) to mitigate these potential drawbacks while retaining desired activity. acs.orgcresset-group.comnih.gov The development of novel synthetic protocols to access diversely substituted anilines, such as the meta-amination of anisidines for producing anti-psychotic drugs, highlights the ongoing importance of this class of compounds. nih.gov

Overview of N-Benzylaniline Structural Motifs in Advanced Organic Synthesis

N-Benzylanilines are N-alkylated derivatives of aniline that hold a specific and important place in advanced organic synthesis. ontosight.aiiucr.org The basic structure consists of a phenylamine (aniline) with a benzyl (B1604629) substituent on the amino group. ontosight.ai This motif is a key intermediate in the production of various chemicals, including dyes and pharmaceuticals. ontosight.ai

The synthesis of N-benzylanilines is an active area of research, with numerous methods developed to improve efficiency and environmental friendliness. These include iron-catalyzed N-alkylation reactions and one-pot syntheses from nitroarenes and alcohols, which are considered green and atom-economical protocols. researchgate.net Beyond their role as synthetic intermediates, N-benzylaniline derivatives are also studied in coordination chemistry. iucr.orgresearchgate.net They can act as ligands that bind to metal centers, and the electronic and steric properties of these ligands can be precisely adjusted through substitutions on either of the aromatic rings. iucr.orgresearchgate.net Research has also explored the application of N-benzylaniline derivatives as potential antibacterial agents. google.com

Scope and Research Focus on 4-CHLORO-N-(3-METHYLBENZYL)ANILINE

The specific compound, this compound, is a member of the substituted N-benzylaniline family. Its structure is defined by a chloro-substituted aniline ring and a methyl-substituted benzyl group. The placement of the chlorine atom at the 4-position of the aniline ring and the methyl group at the 3-position of the benzyl ring imparts specific electronic and steric characteristics that influence its reactivity and potential interactions in chemical and biological systems.

While extensive, peer-reviewed research focusing solely on this compound is not widely available in the public domain, its chemical properties are documented.

PropertyValue
Molecular FormulaC14H14ClN scbt.com
Molecular Weight231.72 g/mol scbt.com
CAS Number356530-45-5 chemicalbook.com
IUPAC NameThis compound

The research interest in this compound can be inferred from the broader investigation into its structural class. Derivatives of N-benzylaniline are often explored for their potential biological activities. google.com For example, a Chinese patent describes N-benzylaniline derivatives as having potential application as antibacterial agents against methicillin-resistant Staphylococcus aureus. google.com The specific substitutions on this compound—an electron-withdrawing chloro group and an electron-donating, sterically influencing methyl group—make it a candidate for investigation within such research programs, where scientists systematically alter peripheral chemical groups to optimize a desired effect.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-[(3-methylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-11-3-2-4-12(9-11)10-16-14-7-5-13(15)6-8-14/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKUNKLMLXLBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 4 Chloro N 3 Methylbenzyl Aniline and Analogous Structures

Strategic Approaches to the N-Benzylation of Aniline (B41778) Derivatives

The N-benzylation of anilines is a fundamental transformation in organic synthesis. The following subsections detail the most prominent methods for achieving this.

Reductive amination is a powerful and widely utilized method for the synthesis of N-substituted amines. sigmaaldrich.commasterorganicchemistry.com This one-pot reaction typically involves the initial formation of an imine from the condensation of an amine (in this case, an aniline derivative) with a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.com For the synthesis of 4-chloro-N-(3-methylbenzyl)aniline, this would involve the reaction of 4-chloroaniline (B138754) with 3-methylbenzaldehyde.

The reaction is often catalyzed by an acid to facilitate the dehydration step in imine formation. A key advantage of reductive amination is the ability to use a variety of reducing agents that can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical; for instance, NaBH₃CN is effective at reducing iminium ions at a pH where the imine formation is favorable. masterorganicchemistry.com

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. For example, the use of a recyclable iron-based Lewis acid catalyst, Aquivion-Fe, has been shown to promote imine formation, followed by reduction with NaBH₄. researchgate.net Another approach utilizes a cation exchange resin, such as DOWEX(R)50WX8, in conjunction with NaBH₄ to facilitate the reductive amination of aldehydes with anilines in high yields. redalyc.org

Table 1: Reductive Amination Conditions for N-Benzylaniline Synthesis

Amine Aldehyde Reducing Agent Catalyst/Additive Solvent Time Yield (%) Reference
Aniline Benzaldehyde (B42025) NaBH₄ DOWEX(R)50WX8 THF 20 min 91 redalyc.org
4-Bromoaniline Benzaldehyde NaBH₄ DOWEX(R)50WX8 THF 20 min 93 redalyc.org
Aniline Benzaldehyde NaBH₄ Aquivion-Fe CPME/MeOH 3.5 h - researchgate.net
Aniline Derivatives Functionalized Aldehydes H₂ (from H-cube) - - - High Conversion rsc.org

This table presents a selection of reported conditions for the reductive amination of anilines with benzaldehyde derivatives, highlighting the diversity of reagents and catalysts that can be employed.

The N-alkylation of anilines via nucleophilic substitution is a classical and direct method for forming the N-benzyl bond. This reaction involves the attack of the nucleophilic nitrogen atom of the aniline on an electrophilic benzyl (B1604629) halide, typically benzyl chloride or benzyl bromide. orgsyn.org To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is generally required. Common bases include sodium bicarbonate, potassium carbonate, or an excess of the aniline starting material itself. orgsyn.orgdergipark.org.tr

The reaction conditions can be optimized by the choice of solvent and the addition of a catalyst. For instance, the synthesis of N-benzylanilines has been successfully carried out by refluxing the appropriate aniline with a benzyl halide in acetone (B3395972) in the presence of potassium carbonate and potassium iodide. dergipark.org.tr The use of an excess of the aniline can also favor the formation of the desired mono-benzylated product over the di-benzylated byproduct. orgsyn.org

Table 2: Nucleophilic Substitution for N-Benzylaniline Synthesis

Aniline Benzyl Halide Base Solvent Conditions Yield (%) Reference
Aniline Benzyl Chloride Sodium Bicarbonate Water 90-95°C, 4h 85-87 orgsyn.org
Aniline Benzyl Bromide Potassium Carbonate Acetone Reflux - dergipark.org.tr
Aniline Benzyl Alcohol KOt-Bu Toluene (B28343) 110°C 92 rsc.org

This table showcases various conditions for the synthesis of N-benzylaniline through nucleophilic substitution, illustrating the use of different benzyl sources and bases.

Catalytic hydrogenation is a versatile and clean method primarily used for the reduction of various functional groups. In the context of synthesizing this compound, catalytic hydrogenation is crucial for preparing the 4-chloroaniline precursor from 4-chloronitrobenzene. wikipedia.orgnih.gov This reduction of a nitro group to an amine is a key step in many industrial syntheses of anilines. nih.gov

A wide range of metal-supported catalysts are effective for nitrobenzene (B124822) hydrogenation, including those based on palladium, platinum, nickel, and copper. nih.govacs.org Palladium-based catalysts, often supported on alumina (B75360) (Al₂O₃), are widely reported for their high activity and selectivity in nitrobenzene hydrogenation. nih.govacs.org The reaction is typically carried out under hydrogen pressure at elevated temperatures. nih.gov

Photocatalysis has emerged as a sustainable alternative, allowing for the selective hydrogenation of nitrobenzene to aniline at room temperature and low hydrogen pressure. nih.gov Various photocatalysts, such as TiO₂, CdS, and plasmonic metal-based catalysts, have been investigated for this purpose. nih.gov

Table 3: Catalysts for the Hydrogenation of Nitroaromatics to Anilines

Catalyst Support Conditions Application Reference
Palladium Alumina (Al₂O₃) 60-180°C, H₂ High-temperature aniline synthesis nih.govacs.org
Nickel - High temp, H₂ pressure Industrial aniline production nih.gov
Cobalt-based Mg/Al bimetallic oxide 155-170°C, H₂ Aniline hydrogenation to cyclohexylamine google.com
TiO₂, CdS - Room temp, light Photocatalytic aniline synthesis nih.gov

This table provides an overview of different catalytic systems used for the hydrogenation of nitro compounds to anilines, a key step in obtaining the aniline precursor.

Condensation reactions provide another avenue for the synthesis of N-benzylanilines. A notable example involves the reaction of an aniline with a carbonyl compound to form an imine (a Schiff base), which can then be isolated or directly used in subsequent steps. univ-ouargla.dz For instance, N-benzylideneaniline can be formed by the condensation of aniline and benzaldehyde. univ-ouargla.dz This reaction can be carried out under solvent-free conditions, aligning with the principles of green chemistry. univ-ouargla.dz

More complex, multi-component reactions can also be employed. A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported from the reaction of (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgresearchgate.netnih.gov

Table 4: Condensation Reactions for Aniline Derivative Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference
Aniline Benzaldehyde 0.1% FeSO₄, solvent-free N-benzylideneaniline univ-ouargla.dz
(E)-2-arylidene-3-cyclohexenones Primary Amines Catalyst-free, 60°C, DME 2-benzyl N-substituted anilines beilstein-journals.orgresearchgate.netnih.gov
4-Chloroaniline Ethanoic Acid Methanol, reflux P-Chloroanilinium ethanoate scirp.org

This table illustrates different condensation strategies for the formation of aniline derivatives, including the formation of imines and more complex N-substituted anilines.

Synthesis of Key Precursors to this compound

The availability of the starting materials is a critical consideration in any synthetic plan. The following subsection details the preparation of the essential chlorinated aniline building block.

The primary precursor for the target molecule is 4-chloroaniline. Direct chlorination of aniline is generally not a viable method as it tends to result in over-chlorination. wikipedia.org The preferred and more controlled industrial method for producing 4-chloroaniline is the reduction of 4-nitrochlorobenzene. wikipedia.org This precursor, in turn, is synthesized by the nitration of chlorobenzene. wikipedia.org

The reduction of 4-nitrochlorobenzene to 4-chloroaniline can be achieved through catalytic hydrogenation, as discussed in section 2.1.3. A common procedure involves using Raney nickel as the catalyst in ethanol (B145695) at a temperature of 50-70°C and a hydrogen pressure of 3.04–3.55 MPa. chemicalbook.com Other synthetic routes to substituted anilines include the reaction of arylboronic acids with aqueous ammonia (B1221849) in the presence of a copper-based catalyst. chemicalbook.com

Table 5: Synthesis of 4-Chloroaniline

Starting Material Reagents Catalyst Conditions Product Reference
4-Nitrochlorobenzene H₂ Raney Nickel 50-70°C, 3.04-3.55 MPa, Ethanol 4-Chloroaniline chemicalbook.com
Chlorobenzene HNO₃/H₂SO₄ - - 4-Nitrochlorobenzene wikipedia.org
Arylboronic acid Aqueous ammonia RGO/Cu NPs, K₂CO₃ Methanol, reflux Primary amines chemicalbook.com

This table outlines the primary synthetic routes for the preparation of 4-chloroaniline, the key chlorinated precursor.

Generation of Methylated Benzyl Electrophiles

The primary electrophile required for the synthesis of this compound is a 3-methylbenzyl halide, typically 3-methylbenzyl chloride. The generation and purity of this electrophile are paramount for a successful reaction. One of the foundational methods for preparing analogous N-benzylanilines involves the use of benzyl chloride. orgsyn.org For optimal results, it is recommended that the benzyl chloride be freshly distilled to ensure high purity and reactivity. orgsyn.org

Industrially, substituted benzyl chlorides are often produced via the free-radical chlorination of the corresponding toluenes. This involves reacting toluene or a substituted toluene with chlorine gas under UV light. For the specific precursor needed, 3-methylbenzyl chloride, the starting material would be m-xylene.

Another significant route for generating benzyl electrophiles in situ is through the "hydrogen borrowing" strategy from benzyl alcohols. acs.org In this method, a catalyst, often a transition metal complex like Raney Nickel, temporarily oxidizes the benzyl alcohol to the corresponding benzaldehyde. acs.org The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the hydrogen "borrowed" earlier, regenerating the catalyst and forming the N-benzylated product. acs.org This approach avoids the need to pre-form and handle potentially lachrymatory and toxic benzyl halides.

Optimization of Reaction Conditions and Yield for N-Benzylaniline Synthesis

The successful synthesis of N-benzylanilines hinges on the careful optimization of several reaction parameters, including the choice of base, solvent, catalyst, temperature, and reactant stoichiometry. The primary challenge is to promote the desired mono-N-alkylation while minimizing the formation of the N,N-dibenzyl byproduct, which can occur as the product (the secondary amine) is often more nucleophilic than the starting primary amine. acs.orgdergipark.org.tr

A classic and effective method involves reacting the aniline with benzyl chloride. orgsyn.org To favor the formation of the mono-substituted product, a significant excess of the aniline is often used. orgsyn.org The reaction is typically performed in the presence of a weak base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction. orgsyn.org Using stronger bases can lead to an increase in high-boiling by-products. orgsyn.org

Table 1: Optimization of Reaction Parameters for N-Benzylaniline Synthesis. researchgate.net
EntrySolventBaseCatalyst Loading (mg)Yield (%)
1TolueneKOtBu3088
21,4-DioxaneKOtBu3075
3THFKOtBu3071
4DMSOKOtBu3062
5Solvent-freeKOtBu3093
6Solvent-freeKOH2082
7Solvent-freeCs2CO32066
8Solvent-freeK2CO32048
9Solvent-freeKOtBu2093
10Solvent-freeKOtBu1585

As shown in Table 1, a study on the synthesis of N-benzylaniline using a graphene oxide-supported N-heterocyclic carbene copper(I) complex found that solvent-free conditions provided the highest yield (93%). researchgate.net Among the bases tested, potassium tert-butoxide (KOtBu) was superior, and a catalyst loading of 20 mg was identified as optimal. researchgate.net

Further studies highlight the critical role of the solvent and base. Research into direct N-alkylation promoted by a cesium base demonstrated that cesium carbonate (Cs2CO3) can drive high chemoselectivity. researchgate.net The choice of solvent was also found to be crucial; for instance, while acetonitrile (B52724) (MeCN) gave a high yield of the desired secondary amine, dimethyl sulfoxide (B87167) (DMSO) resulted in a moderately low yield. researchgate.net

Table 2: Effect of Solvent on Cs2CO3-Promoted N-Alkylation. researchgate.net
EntrySolventYield of 3a (%)
1MeCN95
2Toluene65
3Dioxane60
4THF55
5DMF85
6DMSO40

Alternative synthetic pathways include reductive amination, which involves the reaction of an aniline with a benzaldehyde to form a Schiff base, followed by reduction with an agent like sodium borohydride. dergipark.org.trgoogle.com A patented method describes this two-step process, where the initial condensation is performed by heating the reactants to around 70°C, followed by reduction at a lower temperature (0-30°C) using sodium borohydride to yield the final N-benzylaniline derivative. google.com

Derivatization Strategies for N-Benzylaniline Compounds

Once synthesized, N-benzylaniline compounds can be further modified or derivatized for various purposes. A primary reason for derivatization is to enhance their detectability and quantification in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govosti.gov

For instance, the polarity of N,N-disubstituted ethanolamines, which are related structures, can be decreased through alkylation, making them more suitable for GC-MS analysis. osti.gov A common strategy involves benzylation with benzyl bromide in the presence of a base like sodium carbonate. osti.gov This general principle can be applied to secondary amines like this compound.

Another common derivatization reaction is acylation. Benzylamine (B48309) reacts readily with acetyl chloride to form N-benzylacetamide. wikipedia.org Similarly, N-benzylanilines can be acylated. The Schotten-Baumann reaction, which involves treating the amine with an acid chloride in the presence of an aqueous base, is a rapid and efficient method for preparing N-benzoylanilines. dergipark.org.tr

Derivatization can also be employed to synthesize new, more complex molecules. Benzylamines are used as precursors in the synthesis of isoquinolines and tetrahydroquinolines. wikipedia.orgnih.gov For example, a synthesized phenolic benzylamine can undergo O-methylation followed by a palladium-catalyzed intramolecular cyclization to form an N-tosyl-2-aryl-tetrahydroquinoline. nih.gov These strategies showcase the versatility of the N-benzylaniline scaffold for creating a diverse range of chemical structures.

Iii. Advanced Spectroscopic and Structural Characterization of 4 Chloro N 3 Methylbenzyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-chloro-N-(3-methylbenzyl)aniline, both ¹H and ¹³C NMR provide a complete map of the hydrogen and carbon skeletons, respectively.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The analysis of chemical shifts (δ), reported in parts per million (ppm), and spin-spin coupling constants (J), in Hertz (Hz), allows for unambiguous assignment.

Aromatic Protons: The compound has two substituted benzene (B151609) rings, leading to complex signals in the aromatic region (typically δ 6.5-7.5 ppm).

The protons on the 4-chloroaniline (B138754) ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the chlorine atom will be at a different chemical shift than those ortho to the amino group, with typical coupling constants of approximately 8-9 Hz. rsc.org Based on data for N-benzyl-4-chloroaniline, the protons on the chlorinated ring (H-2', H-6' and H-3', H-5') are expected around δ 7.0-7.1 ppm and δ 6.5-6.6 ppm, respectively. rsc.org

The protons on the 3-methylbenzyl ring will show a more complex splitting pattern due to their meta and ortho relationships. One would expect a singlet-like signal for the proton between the two substituents (H-2), a doublet for H-6, and a multiplet for H-4 and H-5.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge between the nitrogen and the benzyl (B1604629) group are chemically equivalent and are expected to appear as a singlet around δ 4.2-4.4 ppm. rsc.orgrsc.org This signal may show coupling to the N-H proton if the rate of proton exchange is slow.

Amine Proton (-NH-): The secondary amine proton typically appears as a broad singlet. Its chemical shift is variable and dependent on solvent and concentration, but for similar structures, it is often observed around δ 4.0 ppm. rsc.org

Methyl Protons (-CH₃): The three protons of the methyl group on the benzyl ring are equivalent and will appear as a sharp singlet at approximately δ 2.2-2.4 ppm, in the typical range for benzylic methyl groups. rsc.org

The coupling constants between adjacent protons (vicinal coupling) on the aromatic rings are typically in the range of 6-8 Hz, which is characteristic for protons on sp²-hybridized carbons. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (4-chloroaniline ring) 6.5 - 7.2 Doublet of doublets
Aromatic H (3-methylbenzyl ring) 6.9 - 7.3 Multiplet
Methylene H (-CH₂-) ~ 4.2 - 4.4 Singlet
Amine H (-NH-) ~ 4.0 (broad) Singlet
Methyl H (-CH₃) ~ 2.3 Singlet

Note: Predicted values are based on data for analogous compounds. rsc.orgrsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum is typically proton-decoupled, meaning each carbon signal appears as a singlet.

Aromatic Carbons: The aromatic region of the spectrum (δ 110-150 ppm) will contain signals for all 12 aromatic carbons.

The carbon atoms bonded to electronegative atoms (Cl and N) or the benzyl group (ipso-carbons) will have distinct chemical shifts. The carbon bearing the chlorine (C-4') is expected around δ 122-129 ppm, while the carbon attached to the nitrogen (C-1') is expected at a lower field, around δ 146-147 ppm. rsc.org

The carbons of the 3-methylbenzyl ring will also have unique shifts. The ipso-carbon attached to the methylene group (C-1'') and the carbon with the methyl group (C-3'') are expected around δ 138-139 ppm. rsc.org The remaining aromatic CH carbons will resonate between δ 125-130 ppm.

Methylene Carbon (-CH₂-): The carbon of the benzylic methylene group is expected to appear in the aliphatic region, typically around δ 48 ppm. rsc.org

Methyl Carbon (-CH₃): The methyl carbon signal will be found at a high field (upfield), characteristic of sp³-hybridized carbons, at approximately δ 21 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Aromatic C-Cl ~ 122 - 129
Aromatic C-N ~ 146 - 147
Aromatic C-CH₃ ~ 138 - 139
Aromatic C-CH₂ ~ 138 - 139
Aromatic CH ~ 113 - 130
Methylene C (-CH₂-) ~ 48
Methyl C (-CH₃) ~ 21

Note: Predicted values are based on data for analogous compounds. rsc.orgresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. eag.comspectroscopyonline.com The resulting spectra provide a molecular fingerprint and confirm the presence of key functional groups.

The vibrational spectrum of this compound is characterized by the absorption bands corresponding to its constituent parts: the secondary amine, the chlorinated aromatic ring, and the methylated aromatic ring.

N-H Vibrations: A key feature is the N-H stretching vibration, which appears as a sharp to medium band in the FT-IR spectrum in the region of 3300-3400 cm⁻¹. The N-H bending vibration is typically observed around 1500-1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching from the methylene and methyl groups appears just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Aromatic Vibrations: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings.

C-N and C-Cl Vibrations: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region. The C-Cl stretching vibration gives rise to a strong band in the lower frequency region of the FT-IR spectrum, typically between 1000 and 1100 cm⁻¹ for aryl chlorides. Studies on chloro-substituted anilines support these assignments. researchgate.net

Table 3: Predicted Fundamental Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch 3300 - 3400
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=C Aromatic Stretch 1450 - 1600
N-H Bend 1500 - 1600
C-N Stretch 1250 - 1350
C-Cl Stretch 1000 - 1100

Note: Predicted values are based on spectroscopic data for substituted anilines. researchgate.nettsijournals.comnih.gov

For a complex molecule like this compound, many vibrational modes are not "pure" but result from the coupling of several types of atomic motions (stretching, bending, torsion). Total Energy Distribution (TED), or the closely related Potential Energy Distribution (PED), is a computational analysis used to provide a quantitative assignment of the vibrational bands observed in FT-IR and Raman spectra. researchgate.net

TED analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov The analysis decomposes each calculated normal mode of vibration into contributions from defined internal coordinates (e.g., C-H stretch, C-C-C bend). researchgate.netresearchgate.net This allows for an unambiguous assignment even for complex bands in the "fingerprint region" (below 1500 cm⁻¹), where significant vibrational coupling occurs. For halogenated and methylated anilines, TED analysis would be crucial to precisely assign the various ring deformation modes and vibrations involving the C-Cl and C-N bonds. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.

For this compound (C₁₄H₁₄ClN), the expected nominal molecular weight is approximately 231.7 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 231. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 233 with about one-third the intensity of the main molecular ion peak.

The fragmentation of N-benzylaniline derivatives is well-documented. rsc.orgnih.gov The primary fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atom.

Benzylic Cleavage: The most common fragmentation is the cleavage of the C-N bond to lose the benzyl or substituted benzyl group. For this molecule, cleavage can form a stable substituted tropylium (B1234903) ion. Loss of the 4-chlorophenylamino radical would lead to a fragment at m/z 105 (C₈H₉⁺), corresponding to the methylbenzyl cation, which can rearrange to a methyltropylium ion.

Alpha-Cleavage: Cleavage of the bond between the benzyl carbon and the aromatic ring can also occur. A significant peak is often observed at m/z 91, corresponding to the classic tropylium ion (C₇H₇⁺), formed via rearrangement of the benzyl cation. rsc.orgnist.gov

Other Fragments: Another likely fragment would be from the loss of a hydrogen atom, leading to an [M-1]⁺ ion at m/z 230. Fragments corresponding to the 4-chloroaniline moiety (m/z 126/128) may also be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Identity
231/233 Molecular Ion [M]⁺˙
230/232 [M-H]⁺
126/128 [ClC₆H₄NH]⁺
105 [CH₃C₆H₄CH₂]⁺
91 [C₇H₇]⁺ (Tropylium ion)

Note: Predicted values are based on known fragmentation patterns of benzylamines. rsc.orgnih.govcore.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for the separation and identification of volatile and thermally stable compounds. osti.govnih.gov For N-benzylaniline derivatives, GC-MS provides critical information on molecular weight and structural fragmentation. osti.gov The electron ionization (EI) mass spectra of these compounds are often characterized by specific fragmentation patterns that serve as a molecular fingerprint.

A common fragmentation pathway for N-benzyl compounds involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable tropylium ion (C₇H₇⁺) at an m/z of 91. This peak is often the base peak in the spectrum due to its high stability. Another typical fragmentation is the loss of a hydrogen atom from the molecular ion, resulting in a prominent [M-1]⁺ peak. miamioh.edu

In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion and its fragments. Key fragmentation ions would likely include the tropylium ion from the benzyl moiety and fragments arising from the chloroaniline portion of the molecule. The mass spectrum of p-chloroaniline, a related substructure, is well-documented and can provide a reference for the fragmentation of the chlorinated aromatic ring. nist.gov

Derivatization techniques, such as benzylation, are sometimes employed in GC-MS analysis to improve the chromatographic properties of polar compounds like aminoalcohols, resulting in sharper peaks and more distinct retention times. osti.gov While this compound is already a benzylated derivative, understanding these principles is crucial for the broader analysis of related compounds. osti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. nih.gov LC-MS/MS, in particular, is a powerful tool for the determination of trace levels of aromatic amines in complex matrices such as human urine. nih.gov

A typical LC-MS/MS method for the analysis of aromatic amines involves chromatographic separation on a suitable column followed by detection using mass spectrometry, often in the electrospray ionization (ESI) positive ion multi-reaction monitoring (MRM) mode. nih.gov This approach offers excellent linearity and low limits of detection. nih.gov For instance, a method developed for 39 primary aromatic amines, including 3-chloroaniline (B41212) and 4-chloroaniline, demonstrated the capability of LC-MS/MS for their simultaneous analysis. nih.gov

The application of LC-MS to this compound would allow for its detection and quantification in various samples. The technique is particularly advantageous when dealing with biological samples, where sample preparation such as hydrolysis and extraction is often necessary to release conjugated metabolites of aromatic amines before analysis. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

The crystal structure of the parent compound, N-benzylaniline, reveals that it crystallizes in the monoclinic space group P2₁/c. researchgate.net The unit cell parameters for N-benzylaniline provide a reference for what might be expected for its substituted derivatives.

Table 1: Crystal Data for N-Benzylaniline
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)18.8185 (6)
b (Å)5.7911 (2)
c (Å)19.3911 (7)
β (°)103.338 (1)
Volume (ų)2056.24 (12)
Z8

Data sourced from Betz et al. (2011). researchgate.net

It is anticipated that this compound would also crystallize in a common space group, with its unit cell parameters reflecting the increased molecular size and altered packing due to the chloro and methyl substituents.

The conformation of N-benzylaniline derivatives is largely defined by the dihedral angles between the aromatic rings and the central C-N-C plane. In the crystal structure of N-benzylaniline, the two aromatic rings are nearly perpendicular to each other, with the planes of the rings intersecting at angles of 80.76 (4)° and 81.40 (4)° in the two independent molecules of the asymmetric unit. researchgate.net The nitrogen atom exhibits a nearly planar geometry. researchgate.net

The crystal packing of N-benzylaniline and its derivatives is governed by a combination of intermolecular forces, including hydrogen bonds and π-stacking interactions. In N-benzylaniline, N—H⋯π interactions are observed, where the amine hydrogen forms a hydrogen bond with the π-system of an adjacent aromatic ring, leading to the formation of infinite chains. researchgate.net

For this compound, the N-H group is expected to participate in hydrogen bonding, likely with the nitrogen atom of a neighboring molecule or potentially with the π-system of one of the aromatic rings. The presence of the chlorine atom could also lead to C—H⋯Cl interactions. nih.gov The interplay of these various intermolecular forces will ultimately determine the three-dimensional packing of the molecules in the crystal lattice.

Iv. Computational Chemistry and Quantum Mechanical Studies on 4 Chloro N 3 Methylbenzyl Aniline

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for predicting the geometric structure of molecules. For 4-chloro-N-(3-methylbenzyl)aniline, DFT methods, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to find the most stable conformation by minimizing the molecule's energy. This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Geometrical Parameters for Aniline (B41778) Derivatives
ParameterTypical Calculated Value
C-Cl Bond Length~1.75 Å
C-N (Aniline) Bond Length~1.41 Å
C-N (Benzyl) Bond Length~1.46 Å
C-N-C Bond Angle~123°
Aromatic C-C Bond Length~1.39 Å

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a large gap implies high stability and low reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich chloroaniline ring, especially on the nitrogen atom, making this the likely site for electrophilic attack. The LUMO is anticipated to be distributed across the benzyl (B1604629) ring system. The energy gap is a key parameter determined from these calculations. mjcce.org.mk In a study on a related Schiff base, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the HOMO-LUMO energy gap was calculated to be 4.0023 eV, with HOMO and LUMO energies of -5.9865 eV and -1.9842 eV, respectively. nih.gov This value provides an estimate for the electronic character of similar structures.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations are highly effective in predicting the spectroscopic characteristics of molecules, which can be used to interpret and verify experimental data.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values are instrumental in assigning the signals observed in experimental spectra to specific atoms within the this compound structure. mjcce.org.mkresearchgate.net

Vibrational Spectroscopy (IR and Raman) : Theoretical calculations can determine the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to specific stretching, bending, and torsional motions of the atoms. For instance, the N-H stretching vibration is expected in the 3400-3500 cm⁻¹ range, while the C-Cl stretching vibration typically appears in the 550-850 cm⁻¹ region. researchgate.net The calculated IR and Raman spectra serve as a theoretical benchmark that aids in the analysis of experimental results. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution by examining intramolecular bonding and charge transfer interactions. wikipedia.orgwisc.edu This method elucidates the delocalization of electrons from filled "donor" orbitals to empty "acceptor" orbitals. wisc.edu

In this compound, a significant interaction is the delocalization of the nitrogen atom's lone pair (a donor NBO) into the antibonding π* orbitals of the adjacent chloroaniline ring (acceptor NBOs). This n → π* interaction stabilizes the molecule by spreading out electron density and is a key factor in determining its conformational preferences and reactivity. materialsciencejournal.org The magnitude of the stabilization energy associated with this charge transfer, calculated via NBO analysis, quantifies the strength of the delocalization. wisc.edumaterialsciencejournal.org

Reactivity Descriptors: Global, Local, and Dual Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors.

Local and Dual Descriptors : Fukui functions and dual descriptor functions are used to identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. mjcce.org.mk For this compound, these local descriptors would likely identify the nitrogen atom and specific carbon atoms on the aromatic rings as the most reactive centers, providing a detailed map of the molecule's chemical selectivity. mjcce.org.mk

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding medium can influence a molecule's properties. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent on the structure and electronic properties of this compound. Solvents with different polarities can alter the molecule's dipole moment, conformational stability, and the energies of its frontier molecular orbitals. pensoft.net An increase in solvent polarity is generally expected to stabilize more polar conformations of the molecule and may slightly decrease the HOMO-LUMO gap, potentially increasing its reactivity in solution.

Bond Dissociation Energy (BDE) Calculations for Chemical Stability

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. Calculating BDEs is essential for assessing the thermal stability of a molecule and predicting its degradation pathways. For this compound, BDE calculations would focus on the weakest bonds, which are likely to be the C-N bonds connecting the two aromatic rings and the C-Cl bond. mdpi.com By comparing the calculated BDE values for different bonds, one can predict which bond is most susceptible to cleavage under thermal or photochemical stress, providing critical information about the molecule's stability. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to visualize the three-dimensional charge distribution of a molecule. This technique provides a color-coded map that illustrates the electrostatic potential on the electron density surface, thereby identifying regions that are electron-rich or electron-poor. Such maps are invaluable for predicting and understanding a molecule's reactivity towards electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, represented by blue and green hues, are electron-deficient and are the preferred sites for nucleophilic attack. The MEP surface thus offers significant insights into molecular interactions, such as drug-receptor binding and chemical reaction mechanisms.

A hypothetical MEP analysis would likely reveal the following distribution of reactive sites:

Potential Reactive Site Predicted Electrostatic Potential Type of Attack
Nitrogen AtomNegativeElectrophilic
Chlorine AtomNegativeElectrophilic
Aromatic RingsNegative (above and below the plane)Electrophilic
Hydrogen Atoms of the Amino GroupPositiveNucleophilic
Hydrogen Atoms of the Methyl GroupPositiveNucleophilic

It is important to note that this is a qualitative prediction based on the known electronic effects of the substituents. Detailed computational analysis, such as that provided by Density Functional Theory (DFT) calculations, would be required to generate a precise and quantitative MEP map for this compound. Such a study would provide specific values for the electrostatic potential at different points on the molecular surface, offering a more refined understanding of its chemical reactivity.

V. Chemical Reactivity, Transformation Mechanisms, and Environmental Fate of 4 Chloro N 3 Methylbenzyl Aniline

Mechanistic Investigations of Organic Transformations Involving the N-Benzylaniline Moiety

The N-benzylaniline core of the molecule is susceptible to a variety of organic transformations, centering on the reactivity of the amine nitrogen and the two distinct aromatic systems.

The nitrogen atom in 4-chloro-N-(3-methylbenzyl)aniline possesses a lone pair of electrons, which allows it to function as a nucleophile. quora.com However, its nucleophilicity is modulated by several electronic and steric factors. Unlike simple alkylamines where the lone pair is localized, the nitrogen in an aniline (B41778) derivative is directly attached to an aromatic ring. This proximity allows the lone pair to be delocalized into the benzene (B151609) ring's π-system through resonance. quora.commsu.edu This delocalization reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to non-aromatic amines like benzylamine (B48309). quora.com

The substituents on both aromatic rings further influence this reactivity. The chlorine atom at the para-position of the aniline ring exerts a significant electron-withdrawing inductive effect, which further decreases the electron density on the nitrogen, making the compound less nucleophilic than unsubstituted N-benzylaniline. chemistrysteps.com Conversely, the methyl group on the benzyl (B1604629) ring is weakly electron-donating, though its effect on the amine's nucleophilicity is less direct.

Kinetic studies on the oxidation of substituted N-benzylanilines have provided quantitative insight into these substituent effects. Research has shown that electron-donating groups on the aniline ring accelerate the reaction rate, while electron-withdrawing groups on the benzyl ring also increase the rate, highlighting a complex mechanism where the amine nitrogen and the benzylic position are both involved in the rate-determining step. rsc.org For instance, in the oxidation by iodine, the Hammett equation ρ value for substituents on the aniline ring is -1.15, confirming that electron density at the nitrogen is crucial. rsc.org

FactorInfluence on Amine Nitrogen NucleophilicityRationale
Aniline Ring Resonance DecreasesDelocalization of the nitrogen lone pair into the aromatic π-system reduces its availability for nucleophilic attack. quora.commsu.edu
4-Chloro Substituent DecreasesThe chlorine atom is electron-withdrawing via the inductive effect, pulling electron density away from the ring and the nitrogen atom. chemistrysteps.com
3-Methylbenzyl Group Minimal direct effectThe methyl group is weakly electron-donating, but its influence is primarily on the benzyl ring's reactivity. The methylene (B1212753) (-CH2-) spacer insulates the amine from most of this effect. rsc.org
Steric Hindrance DecreasesThe bulky benzyl group sterically hinders the approach of electrophiles to the nitrogen atom compared to a smaller alkyl group. masterorganicchemistry.com

The two aromatic rings in this compound exhibit different reactivities toward electrophilic aromatic substitution (EAS) due to the directing effects of their respective substituents.

The Methylated Benzyl Ring: On the other ring, the methyl group (-CH₃) is a weak activating group that directs electrophilic attack to the ortho and para positions relative to itself (positions 2, 4, and 6). docbrown.info The other substituent on this ring is the -CH₂-NH-Ar group, which is deactivating due to the electronegativity of the nitrogen atom. Therefore, electrophilic substitution on this ring is generally less facile than on the aniline ring (in the absence of catalyst deactivation issues) and will be directed by the methyl group.

Electrophilic ReagentTarget RingPredicted Major Product(s)
Br₂ / FeBr₃ (Halogenation)Chlorinated Aniline2-Bromo-4-chloro-N-(3-methylbenzyl)aniline and 2,6-Dibromo-4-chloro-N-(3-methylbenzyl)aniline. Polysubstitution is common for activated rings like anilines. byjus.com
Br₂ / FeBr₃ (Halogenation)Methylated Benzyl4-Chloro-N-(2-bromo-5-methylbenzyl)aniline, 4-Chloro-N-(4-bromo-3-methylbenzyl)aniline, and 4-Chloro-N-(2-bromo-3-methylbenzyl)aniline.
H₂SO₄ (Sulfonation)Chlorinated Aniline2-((3-Methylbenzyl)amino)-5-chlorobenzenesulfonic acid.
H₂SO₄ (Sulfonation)Methylated Benzyl2-((4-Chloroanilino)methyl)-4-methylbenzenesulfonic acid and 4-((4-Chloroanilino)methyl)-2-methylbenzenesulfonic acid.

The N-benzylaniline structure is readily susceptible to oxidation, primarily targeting the C-N bond of the benzylic position. A common transformation is the oxidation of N-benzylanilines to their corresponding imines, specifically benzylideneanilines. rsc.orgacs.org This can be achieved using various oxidizing agents.

Halogens or Hypohalites: In alkaline methanol, reagents such as iodine, chlorine, or bromine oxidize N-benzylanilines to benzylideneanilines. The proposed mechanism involves a rate-determining step where the hypohalite attacks both the amine nitrogen and a benzylic proton in a cyclic transition state. rsc.org

Manganese Dioxide (MnO₂): Heating an N-benzylaniline with MnO₂ in a solvent like benzene also yields the corresponding benzalaniline, with the reaction proceeding via a free-radical mechanism. acs.org

For this compound, this oxidation would yield 4-chloro-N-(3-methylbenzylidene)aniline. Stronger oxidative conditions can lead to more extensive degradation. For example, the electrochemical oxidation of 4-chloroaniline (B138754) has been shown to produce intermediates such as 1-chloro-4-nitrobenzene, eventually leading to ring-opened products like maleic acid. osti.gov This suggests that under harsh environmental or chemical conditions, both the amine function and the aromatic rings can be degraded.

Reduction reactions are also central to the chemistry of the N-benzylaniline moiety. One of the primary synthetic routes to N-substituted anilines involves the reductive amination of an aldehyde with an amine. nih.gov This proceeds through the formation of an imine (Schiff base) intermediate, which is then reduced to the secondary amine. For the title compound, this would involve the reaction of 4-chloroaniline with 3-methylbenzaldehyde, followed by reduction.

Conversely, the N-benzyl group can be removed through a reductive process known as hydrogenolysis or debenzylation. acs.org This reaction is typically carried out using catalytic hydrogenation, for example, with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This process cleaves the benzylic C-N bond, which would transform this compound into 4-chloroaniline and 3-methyltoluene (m-xylene). This reaction is a key pathway for both synthetic manipulation and potential metabolic breakdown.

Environmental Degradation Pathways and Metabolites

The environmental persistence and transformation of this compound are largely governed by the stability of the chlorinated aniline structure. Halogenated aromatic compounds are often of environmental concern due to their potential for persistence and toxicity. mdpi.comnih.gov

Photolytic degradation, or the breakdown of a molecule by light, is a significant environmental fate process for aromatic compounds. Studies on 4-chloroaniline, a core component of the title molecule, provide insight into these pathways. The degradation is often mediated by reactive oxygen species (ROS) generated photochemically in the environment, such as hydroxyl radicals (•OH). researchgate.net

The photocatalytic degradation of 4-chloroaniline in the presence of a catalyst like titanium dioxide (TiO₂) has revealed several potential pathways: researchgate.net

Hydroxyl Radical Attack: The aromatic ring can be attacked by •OH radicals. This can lead to the displacement of the amino group to form 4-chlorophenol (B41353) or hydroxylation of the ring to produce aminophenol derivatives.

Hydrogen Abstraction: A radical can abstract a hydrogen atom from the amine group, forming an anilinyl radical. This radical can then undergo further reactions, such as dimerization.

Dehalogenation: The carbon-chlorine bond can be cleaved, releasing a chloride ion and forming aniline, which can then be further degraded. researchgate.net

The process ultimately leads to the opening of the aromatic ring and its mineralization into carbon dioxide, water, and inorganic ions. researchgate.net Natural substances, such as freshwater algae, can also accelerate the photodegradation of anilines by producing ROS like hydroxyl radicals and singlet oxygen. nih.gov

Degradation PathwayKey Reactive SpeciesPotential Metabolites/Products from the 4-Chloroaniline Moiety
Photocatalysis/Photolysis Hydroxyl Radicals (•OH)4-Chlorophenol, 4-Aminophenol, 4-Chloronitrobenzene, Aniline, Maleic Acid, Chloride ions, Ammonia (B1221849). osti.govresearchgate.net
Photolysis in Algal Suspensions Hydroxyl Radicals (•OH), Singlet Oxygen (¹O₂)Similar to photocatalysis, with degradation accelerated by biologically produced ROS. nih.gov
Reductive Debenzylation (Bio)catalytic Hydrogenation4-Chloroaniline and 3-Methyltoluene. acs.org

Oxidative Degradation Processes (e.g., Hydroxyl Radical Attack)

In aquatic and terrestrial environments, persistent organic pollutants are often subject to degradation by highly reactive species, most notably the hydroxyl radical (•OH). Advanced Oxidation Processes (AOPs) generate these radicals, which can initiate the breakdown of complex organic molecules.

The oxidative degradation of compounds structurally similar to this compound, such as 4-chloroaniline, has been studied. The attack by hydroxyl radicals is a primary pathway for the degradation of chloroanilines. who.int This process is not highly selective and can occur at several sites on the molecule. Potential reaction pathways initiated by hydroxyl radical attack on this compound likely include:

Hydroxylation of the Aromatic Rings: The hydroxyl radical can add to the electron-rich aromatic rings, leading to the formation of hydroxylated intermediates. Attack on the chlorinated aniline ring could yield various chlorohydroxylated derivatives.

Hydrogen Abstraction: Abstraction of a hydrogen atom from the benzylic methylene group (-CH2-) or the methyl group (-CH3) can occur, forming a carbon-centered radical. This radical is stabilized by the adjacent aromatic ring and is a key intermediate in further oxidation reactions.

Attack at the Nitrogen Atom: The nitrogen atom of the secondary amine is also a potential site for hydroxyl radical attack. This can lead to the formation of an aminyl radical.

These initial reactions trigger a cascade of further transformations, ultimately leading to the fragmentation of the molecule and, under favorable conditions, complete mineralization to carbon dioxide, water, and inorganic ions.

Reaction Type Potential Initial Products of Hydroxyl Radical Attack
Aromatic HydroxylationHydroxylated this compound isomers
Hydrogen AbstractionThis compound radical (at benzylic or methyl position)
Nitrogen AttackThis compound aminyl radical

Formation of Oligomeric and Polymeric Byproducts (e.g., Azobenzenes)

During the transformation of anilines and their derivatives, the formation of larger, oligomeric, and polymeric byproducts is a common phenomenon. A significant class of such byproducts is the azobenzenes, which are characterized by the -N=N- linkage.

The formation of azobenzenes from anilines often proceeds through the initial oxidation of the aniline to a nitroso-derivative. stackexchange.comechemi.com This intermediate can then condense with another aniline molecule to form the azoxybenzene, which can be further reduced to the azobenzene (B91143). In the case of this compound, the initial oxidation could lead to the formation of a corresponding nitroso-derivative. Subsequent reactions could then lead to the formation of dimeric structures, including a substituted azobenzene.

The general pathway for azobenzene formation from anilines involves:

Oxidation of the aniline to a nitroso- or hydroxylamino- intermediate.

Condensation of the intermediate with an aniline molecule.

Elimination of water to form an azoxybenzene.

Possible further reduction to the azobenzene. stackexchange.comechemi.com

The presence of the N-benzyl group adds complexity, and other coupling reactions involving the nitrogen and the aromatic rings could also lead to the formation of various dimeric and oligomeric products. These reactions can contribute to the formation of "bound residues" in soil and sediment, where the transformation products become incorporated into natural organic matter.

Reaction Stage Intermediate/Product Type
Initial OxidationNitroso or hydroxylamino derivative of this compound
CondensationDimeric intermediate
DehydrationSubstituted azoxybenzene
ReductionSubstituted azobenzene

Heterolytic Cleavage Mechanisms and Chloride Release

Heterolytic cleavage is a bond-breaking process in which the two electrons of a covalent bond are retained by one of the two resulting fragments. organic-chemistry.org In the context of this compound, a key heterolytic cleavage process is the breaking of the carbon-chlorine (C-Cl) bond on the aniline ring.

The release of the chloride ion (Cl-) is a critical step in the detoxification and complete degradation of chlorinated organic compounds. This process, known as dechlorination, can occur through various mechanisms. In the environment, microbial activity can facilitate reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom.

In chemical degradation processes, such as AOPs, the initial attack by hydroxyl radicals can lead to the formation of intermediates that are more susceptible to dechlorination. For instance, the hydroxylation of the aromatic ring can destabilize the C-Cl bond, facilitating its cleavage. The release of chloride is an indicator of the degradation of the chlorinated part of the molecule. who.int

Another potential site for heterolytic cleavage is the C-N bond between the benzyl group and the nitrogen atom. This would lead to the separation of the 4-chloroaniline and 3-methylbenzyl moieties, which would then undergo their own separate degradation pathways.

Cleavage Site Resulting Fragments Significance
Carbon-Chlorine Bond4-(N-(3-methylbenzyl)amino)phenyl cation + Chloride ion (Cl-)Dechlorination, a key step in detoxification
Carbon-Nitrogen Bond4-chloroaniline + 3-methylbenzyl cationFragmentation of the molecule into smaller components

Vi. Advanced Applications in Chemical Sciences

Role as Synthetic Intermediates for Complex Organic Molecules

Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. rsc.org 4-Chloro-N-(3-methylbenzyl)aniline, with its reactive amine group and functionalized aromatic rings, is well-suited for this role. A common synthetic route to produce N-substituted anilines like the title compound is through reductive amination. This typically involves the reaction of an aniline (B41778) with an aldehyde or ketone in the presence of a reducing agent. researchgate.netorganic-chemistry.org For instance, the synthesis of the related compound, 4-chloro-N-(4-chlorobenzyl)aniline, was achieved by reacting 4-chloroaniline (B138754) with 4-chlorobenzaldehyde (B46862) in the presence of pinacolborane as the reducing agent. rsc.org A similar strategy can be employed for the synthesis of this compound from 4-chloroaniline and 3-methylbenzaldehyde.

While specific examples detailing the use of this compound as an intermediate in the synthesis of complex molecules are not extensively documented in publicly available literature, the reactivity of the parent compound, 4-chloroaniline, provides insights into its potential pathways. 4-Chloroaniline can undergo various reactions, such as allylation to form precursors for indole (B1671886) and dihydroindole nuclei, Povarov reactions to create tetrahydroquinolines, and Mannich reactions to produce β-amino carbonyl compounds. researchgate.net These transformations highlight the versatility of the chloroaniline moiety.

Furthermore, N-substituted anilines are pivotal in the synthesis of heterocyclic compounds. nih.govorganic-chemistry.orgnih.gov For example, copper-catalyzed Ullmann-type reactions provide a direct method for the amination of bromo polycyclic heteroatoms, leading to the formation of N-substituted derivatives. acs.org The development of such synthetic methodologies allows for the incorporation of the 4-chloro-N-(3-methylbenzyl)anilino- moiety into larger, more complex heterocyclic frameworks with potential applications in medicinal and materials chemistry.

A plausible synthetic route to this compound is presented in the table below, based on established reductive amination procedures.

Reactants Reagents Product Reaction Type
4-Chloroaniline, 3-MethylbenzaldehydeSodium Borohydride (B1222165) or PinacolboraneThis compoundReductive Amination

Contributions to Materials Science through Substituted Aniline Derivatives

Substituted aniline derivatives are crucial monomers in the synthesis of functional polymers, particularly polyanilines (PANI). rsc.orgnih.govresearchgate.netrsc.org Polyaniline is a well-known conducting polymer with a unique set of properties including redox activity, electrical conductivity, and environmental stability, making it suitable for applications in energy-saving devices, antistatic coatings, and corrosion inhibition. rsc.orgrsc.org

The properties of polyaniline can be fine-tuned by introducing substituents onto the aniline ring or the nitrogen atom. researchgate.net The incorporation of substituents like alkyl, alkoxy, or halo groups can enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for processability and the formation of uniform thin films. rsc.org These films are of particular interest for applications in chemical sensors, as their electrical and optical properties can change in response to various analytes. rsc.orgrsc.org

The table below summarizes the key features of substituted polyanilines and the potential impact of incorporating this compound as a monomer.

Polymer Type Key Features Potential Application
Polyaniline (PANI)High conductivity, Redox activity, Environmental stabilityConducting materials, Sensors, Corrosion inhibitors
Substituted PANIImproved solubility, Tunable properties, Film-forming capabilityProcessable conducting polymers, Chemical sensors, Smart materials
Poly(this compound) (Hypothetical)Expected good solubility, Modified electronic propertiesAdvanced sensors, Functional coatings

Applications in Ligand Design and Coordination Chemistry (based on related N-substituted structures)

N-substituted aniline derivatives, such as N-benzylanilines, are important ligands in coordination chemistry. chemrxiv.orgnih.gov The nitrogen atom of the amine can coordinate to a metal center, and the electronic and steric properties of the ligand can be systematically altered by changing the substituents on the aromatic rings. This allows for the fine-tuning of the properties of the resulting metal complexes.

Halogenated N-aryliminoacenaphthene ligands, which are related to N-substituted anilines, have been used to synthesize novel silver(I) complexes. chemicalbook.com For instance, the reaction of AgCF3SO3 with 1,2-bis[4-chlorophenyl)imino]acenaphthene resulted in a tetrahedral complex. chemicalbook.com This demonstrates that the nitrogen atoms of the imino groups, which are structurally similar to the nitrogen in N-substituted anilines, can effectively coordinate to metal ions.

The presence of a halogen atom, such as the chloro group in this compound, can influence the coordination behavior and the reactivity of the resulting metal complex. While no specific coordination complexes of this compound are detailed in the available literature, the principles of coordination chemistry suggest that it would be a viable ligand. The nitrogen atom would act as the primary coordination site, and the chloro and methyl substituents would modulate the electronic and steric environment around the metal center.

The table below provides an overview of the characteristics of N-substituted anilines as ligands and the potential features of complexes formed with this compound.

Ligand Class Coordination Characteristics Potential Metal Complexes
N-Substituted AnilinesN-donor ligands, Tunable steric and electronic propertiesTransition metal complexes with varied geometries and reactivity
Halogenated N-Substituted AnilinesModified Lewis basicity of nitrogen, Potential for secondary interactions involving the halogenComplexes with unique electronic structures and catalytic properties
This compound (Hypothetical Ligand)Monodentate N-donor, Steric bulk from the methylbenzyl group, Electronic influence from the chloro groupCould form stable complexes with a range of transition metals for applications in catalysis and materials science

Vii. Future Research Directions and Emerging Paradigms for 4 Chloro N 3 Methylbenzyl Aniline Studies

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing emphasis on environmental stewardship is steering research towards the development of green and sustainable synthetic methodologies. For compounds like 4-chloro-N-(3-methylbenzyl)aniline, this involves rethinking traditional synthetic pathways to minimize waste, reduce energy consumption, and utilize renewable resources.

Future efforts will likely concentrate on several key areas:

Benign Solvents and Conditions: A primary goal is to replace conventional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-derived solvents. Research will also explore solvent-free reaction conditions, which can significantly reduce waste and simplify product purification.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. Catalytic routes like hydrogen borrowing or auto-transfer catalysis, which generate water as the sole byproduct, represent a significant advance over classical methods that produce stoichiometric waste.

Renewable Feedstocks: Exploration into using benzyl (B1604629) alcohols derived from renewable biomass as the benzylating agent is a promising avenue. This approach aligns with the principles of a circular economy, reducing reliance on petrochemical feedstocks.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Routes for N-Arylbenzylamines.
ParameterTraditional Synthetic Approach (e.g., Reductive Amination)Emerging Sustainable Approach (e.g., Catalytic Hydrogen Transfer)
Reagents Stoichiometric reducing agents (e.g., NaBH4, NaBH(OAc)3)Catalytic amount of a transition metal complex
Byproducts Stoichiometric inorganic saltsWater
Solvents Often chlorinated or volatile organic solventsAqueous media, bio-solvents, or solvent-free conditions
Energy Input Often requires heating over extended periodsPotentially lower energy input via microwave or photo-assistance
Atom Economy LowerHigher

Exploration of Advanced Catalytic Applications for N-Benzylation

Catalysis is at the heart of modern organic synthesis, and the N-benzylation of anilines is no exception. The future of synthesizing compounds like this compound will heavily rely on the discovery and implementation of novel, highly efficient, and selective catalysts.

Key research frontiers in this area include:

Heterogeneous Catalysis: The development of robust, reusable solid catalysts is a major goal. Materials such as metal-doped zeolites, metal-organic frameworks (MOFs), and functionalized polymers offer significant advantages in terms of catalyst separation and recycling, which are crucial for industrial applications. For instance, palladium-doped MOFs have shown potential in the N-benzylation of amines, following an environmentally friendly hydrogen auto-transfer pathway.

Nanocatalysis: Metal nanoparticles supported on various materials (e.g., carbon, silica, metal oxides) are being investigated for their high surface-area-to-volume ratio and unique catalytic properties. These catalysts can offer superior activity and selectivity under milder reaction conditions.

Biocatalysis: The use of enzymes (e.g., transaminases, reductases) to perform N-benzylation offers unparalleled selectivity (including enantioselectivity) and operates under mild, aqueous conditions. Engineering enzymes to accept a broader range of substrates, including substituted anilines and benzyl alcohols, is an active area of research.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging C-N bonds. This approach avoids the need for high temperatures and can enable unique reaction pathways that are inaccessible through traditional thermal methods.

Table 2: Emerging Catalyst Systems for N-Benzylation Reactions.
Catalyst TypeExampleKey AdvantagesResearch Focus
Metal-Organic Frameworks (MOFs) Pd-doped La-BDCHigh surface area, tunable porosity, recyclability.Improving stability and expanding substrate scope.
Hierarchical Zeolites Metal-doped ZSM-5Shape selectivity, thermal stability, controlled acidity.Enhancing diffusion and accessibility of active sites.
Nanoparticles Supported Gold or Palladium NPsHigh activity, mild reaction conditions.Controlling particle size and preventing aggregation.
Dual Catalysis Systems Ni/Photoredox CatalysisEnables novel bond formations, asymmetric synthesis.Expanding the range of compatible catalytic cycles.

Integration of Machine Learning in Predictive Chemical Design and Reactivity

The convergence of data science and chemistry is creating powerful new paradigms for molecular design and reaction optimization. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns and make predictions that can guide experimental work.

For the study of this compound and its analogs, ML will be instrumental in:

Predicting Reaction Outcomes: ML models can be trained to predict the yield, selectivity, and optimal conditions for synthetic reactions. This predictive power can significantly reduce the number of experiments needed, saving time and resources.

Designing Novel Catalysts: By correlating catalyst structure with performance, ML algorithms can suggest new catalyst designs with enhanced activity or selectivity for specific transformations like N-benzylation.

Exploring Chemical Space: Computational tools can generate vast libraries of virtual molecules related to this compound. ML models can then rapidly screen these libraries to identify candidates with desired properties, prioritizing them for synthesis.

Mechanism Elucidation: ML can assist in deciphering complex reaction mechanisms by analyzing kinetic data and computational chemistry results, providing deeper insights into how transformations occur.

The general procedure for building a predictive model involves data collection, data description, model building, and model evaluation. This data-driven approach is expected to accelerate the discovery of new chemical products and more sustainable manufacturing methods.

High-Throughput Screening for Novel Chemical Transformations

High-throughput screening (HTS) allows for the rapid and parallel execution of a large number of chemical experiments. This technology is crucial for accelerating the discovery of new reactions and for the rapid optimization of existing processes.

In the context of this compound, HTS can be applied to:

Reaction Condition Optimization: HTS platforms can systematically screen a wide array of variables, including catalysts, ligands, solvents, bases, temperatures, and concentrations, to quickly identify the optimal conditions for synthesis. This is far more efficient than traditional one-variable-at-a-time optimization.

Discovery of New Reactions: By combining this compound with a diverse library of reactants and catalysts, HTS can be used to discover entirely new chemical transformations and applications for this compound.

Catalyst Screening: Libraries of potential catalysts can be rapidly evaluated for their efficacy in specific reactions, such as C-H activation or further functionalization of the N-arylbenzylamine scaffold. The goal of an HTS approach often falls into either an exploratory phase to find new transformations or an optimization phase to improve yields and purity.

The integration of HTS with machine learning represents a particularly powerful synergy. HTS generates the large datasets needed to train robust ML models, while ML models can, in turn, guide the design of more intelligent and efficient HTS experiments, creating a closed loop of accelerated discovery.

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-N-(3-methylbenzyl)aniline, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer:
The synthesis typically involves alkylation of 4-chloroaniline with 3-methylbenzyl chloride under basic conditions. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Base Optimization: Employ K₂CO₃ or Et₃N to deprotonate the aniline and drive the reaction .
  • Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. For scalability, continuous flow reactors improve yield (e.g., 62% yield reported in analogous ferrocene derivatives) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and benzyl methyl groups (δ 2.3 ppm).
    • ¹³C NMR: Confirm chlorine substitution (C-Cl at ~125 ppm) and N-alkylation (C-N at ~140 ppm) .
  • IR Spectroscopy: Detect N-H stretching (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (acetonitrile/water) for optimal resolution .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Crystallization: Grow crystals via slow evaporation (e.g., ethanol/dichloromethane).
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K .
  • Refinement with SHELXL:
    • R-Factor Optimization: Aim for R < 0.05.
    • Twinned Data Handling: Apply Flack’s x parameter to avoid false chirality assignments in near-centrosymmetric structures .
    • Example: A similar compound achieved R = 0.026 using SHELX refinement .

Advanced: What strategies address contradictory biological activity data in studies of this compound analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis:
    • Compare substituent effects (e.g., chloro vs. methyl) on target binding .
    • Use analogs like 4-chloro-N-(cyclopropylmethyl)aniline to evaluate steric vs. electronic contributions .
  • Assay Standardization:
    • Control variables (e.g., pH, solvent) to isolate structural influences.
    • Validate activity via dose-response curves and orthogonal assays (e.g., enzymatic vs. cellular) .

Basic: How do substituents on the benzyl group influence the reactivity of this compound?

Methodological Answer:

  • Electronic Effects:
    • Chlorine (electron-withdrawing) reduces electron density at N, slowing electrophilic substitution.
  • Steric Effects:
    • 3-Methylbenzyl increases steric hindrance, favoring para-substitution in further reactions.
  • Example: The 3-methyl group in similar compounds reduces aggregation in solution, enhancing solubility .

Advanced: What computational methods predict target interactions of this compound?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina with PDB targets (e.g., kinases or GPCRs).
    • Validate with binding free energy calculations (MM-PBSA).
  • Molecular Dynamics (MD):
    • Simulate ligand-protein stability over 100 ns (GROMACS/AMBER).
    • Compare with experimental IC₅₀ values from enzymatic assays .

Basic: What are common side reactions during synthesis, and how can they be minimized?

Methodological Answer:

  • Over-Alkylation:
    • Limit reaction time and excess alkylating agent.
  • Oxidation:
    • Use inert atmosphere (N₂/Ar) to prevent amine oxidation.
  • By-Product Removal:
    • Acid-base extraction (HCl/NaOH) isolates the product from unreacted aniline .

Advanced: How is enantiomeric purity assessed for chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® column with hexane/isopropanol to separate enantiomers.
  • Circular Dichroism (CD): Compare experimental spectra with DFT-calculated transitions.
  • X-Ray Crystallography: Apply Flack’s parameter (x) to determine absolute configuration in twinned crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-(3-METHYLBENZYL)ANILINE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-(3-METHYLBENZYL)ANILINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.